7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The resulting 7-oxanorbornane derivatives can then be further functionalized to introduce the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include furans, dienophiles, and sulfonyl chloride sources.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively. Elimination reactions may require strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield sulfonamide, sulfonate ester, or sulfonothioate derivatives. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced bicyclic compounds.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of bicyclic ethers on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: The parent compound of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride, which lacks the methanesulfonyl chloride group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a nitrogen atom in the ring, which has different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. The bicyclic structure also provides rigidity and stability, making it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEBSNPFKJDLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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